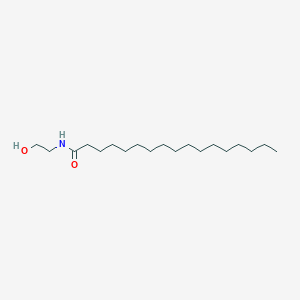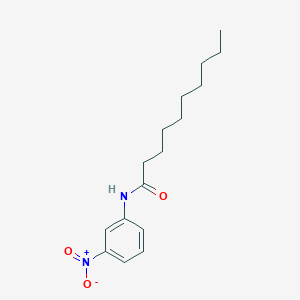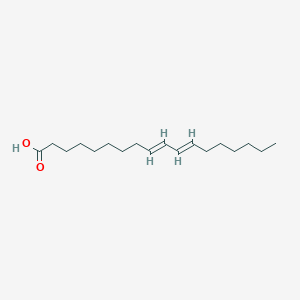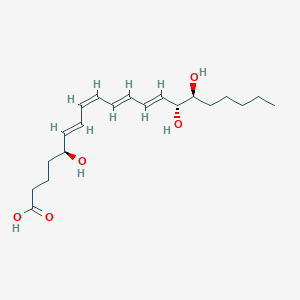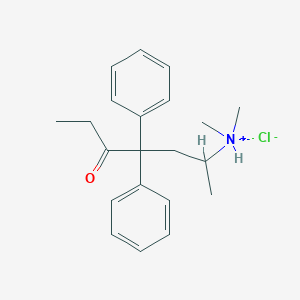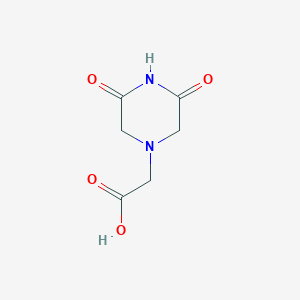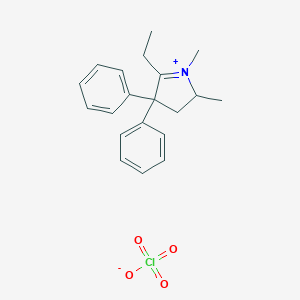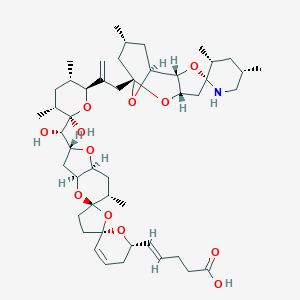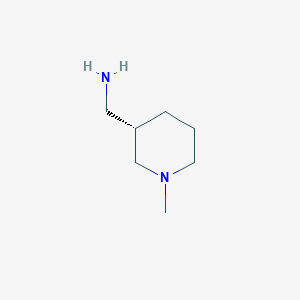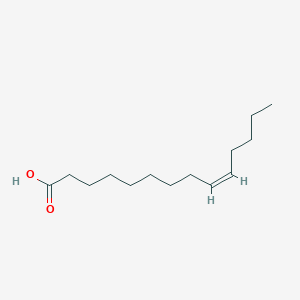
Myristoleic acid
Overview
Description
Myristoleic acid, also known as 9-tetradecenoic acid, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively rare in nature and is primarily found in the seed oil of plants belonging to the Myristicaceae family, where it can constitute up to 30% of the oil in some species . This compound is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .
Mechanism of Action
Target of Action
Myristoleic acid, an omega-5 fatty acid, is primarily targeted by the enzyme Stearoyl-CoA desaturase-1 . This enzyme is responsible for the biosynthesis of this compound from myristic acid . Another significant target of this compound is the LNCaP prostate-cancer cells .
Mode of Action
This compound interacts with its targets by inducing certain biochemical reactions. For instance, it induces apoptosis and necrosis in human prostatic LNCaP cells . This interaction results in significant changes in the target cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the fatty acid biosynthesis pathway . In this pathway, myristic acid is converted into this compound by the action of Stearoyl-CoA desaturase-1 . The resulting this compound then interacts with its targets, leading to various downstream effects such as apoptosis and necrosis in LNCaP prostate-cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis and necrosis in LNCaP prostate-cancer cells . This leads to the death of these cells, thereby inhibiting the growth and spread of prostate cancer . Additionally, this compound produced by enterococci has been found to reduce obesity through brown adipose tissue activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the extract from Serenoa repens, can enhance the cytotoxic and apoptosis-inducing effects of this compound . Additionally, the gut microbiota can modulate the production of this compound, thereby influencing its anti-obesity effects .
Biochemical Analysis
Biochemical Properties
Myristoleic acid interacts with various enzymes and proteins. It is a product of the desaturation of myristic acid, a process regulated by the enzyme Stearoyl-CoA desaturase-1 . This enzyme plays a crucial role in the biosynthesis of this compound .
Cellular Effects
This compound has been found to have cytotoxic and apoptosis-inducing effects . It is a constituent of Serenoa repens and appears to have activity against LNCaP prostate-cancer cells . It also has potential anti-obesity effects through brown adipose tissue activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to induce apoptosis and necrosis in human prostatic LNCaP cells
Temporal Effects in Laboratory Settings
It is known that this compound can reduce adiposity by brown adipose tissue (BAT) activation and beige fat formation .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid metabolism. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoleic acid can be synthesized through the desaturation of myristic acid using the enzyme Stearoyl-CoA desaturase-1 . Another method involves the preparation of fatty acid micelles, where this compound is dissolved in a sodium hydroxide solution at a 1:1 molar ratio . The solution is then vortexed to fully disperse the fatty acid.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the seed oil of Myristicaceae family plants. The oil is subjected to processes like saponification and subsequent acidification to isolate the fatty acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield myristyl alcohol.
Substitution: this compound can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like bromine.
Major Products Formed:
Oxidation: Oxidized derivatives such as epoxides and hydroxylated products.
Reduction: Myristyl alcohol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Myristoleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: this compound has been shown to induce apoptosis and necrosis in human prostatic LNCaP cells.
Industry: this compound is used in the production of surfactants and emulsifiers.
Comparison with Similar Compounds
Myristic Acid: A saturated fatty acid from which myristoleic acid is biosynthesized.
Oleic Acid: An omega-9 fatty acid with a similar structure but differing in the position of the double bond.
Cetyl Myristoleate: An ester of this compound with anti-inflammatory properties.
Uniqueness: this compound is unique due to its omega-5 classification and its specific biological activities, such as inducing apoptosis in prostate cancer cells and reducing obesity through brown adipose tissue activation .
Properties
IUPAC Name |
(Z)-tetradec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWXASSLXJHU-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041568 | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
544-64-9 | |
| Record name | Myristoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Tetradecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Myristoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




